methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate
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Overview
Description
methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate is a quinone antibiotic produced by the bacterium Streptomyces sp. SF2446. It is part of a group of antibiotics that includes SF 2446A2, SF 2446B1, and others. These antibiotics exhibit potent activity against mycoplasmas and Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate is primarily obtained through fermentation. The producing strain, Streptomyces sp. SF2446, is cultured in a suitable medium under controlled conditions. The fermentation process involves several stages, including seed culture preparation and large-scale fermentation . The antibiotics are then extracted from the culture using solvents like ethyl acetate and further purified through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar fermentation processes but on a larger scale. The fermentation is carried out in large fermenters with precise control over temperature, pH, and aeration to maximize yield. The antibiotics are extracted and purified using industrial-scale chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate undergoes various chemical reactions, including methanolysis, which converts SF 2446B1 or SF 2446B2 into SF 2446B3 . The compound also participates in oxidation and reduction reactions due to its quinone structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include methanol for methanolysis and various oxidizing and reducing agents for redox reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include its derivatives, such as SF 2446B3, which is obtained through methanolysis .
Scientific Research Applications
methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate has several scientific research applications:
Mechanism of Action
methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate exerts its effects by inhibiting the growth of mycoplasmas and Gram-positive bacteria. The compound targets essential bacterial functions, leading to cell death. The exact molecular targets and pathways involved include the inhibition of bacterial protein synthesis and disruption of cell membrane integrity .
Comparison with Similar Compounds
methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate is unique due to its potent activity against mycoplasmas and Gram-positive bacteria. Similar compounds include:
SF 2446A2: Another quinone antibiotic with similar antimicrobial properties.
SF 2446B1: A derivative obtained from the same fermentation process.
Arenimycin: A related type II polyketide antibiotic with a similar quinone structure.
This compound stands out due to its strong inhibitory activities and unique chemical structure, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
115834-23-6 |
---|---|
Molecular Formula |
C34H35NO15 |
Molecular Weight |
697.6 g/mol |
IUPAC Name |
methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate |
InChI |
InChI=1S/C34H35NO15/c1-11-7-13-8-18(37)34(49-6)30(43)21-15(29(42)33(34,45)22(13)25(40)19(11)32(44)48-5)9-14-20(24(21)39)17(36)10-16(23(14)38)35-31-28(47-4)26(41)27(46-3)12(2)50-31/h7,9-10,12,18,26-28,31,35,37,39-41,45H,8H2,1-6H3 |
InChI Key |
QAXIGMXDHAMYPV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)NC2=CC(=O)C3=C(C4=C(C=C3C2=O)C(=O)C5(C6=C(CC(C5(C4=O)OC)O)C=C(C(=C6O)C(=O)OC)C)O)O)OC)O)OC |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC(=O)C3=C(C4=C(C=C3C2=O)C(=O)C5(C6=C(CC(C5(C4=O)OC)O)C=C(C(=C6O)C(=O)OC)C)O)O)OC)O)OC |
Key on ui other cas no. |
115936-68-0 |
Synonyms |
11-(2,4-di-O-methylrhamnopyranosyl)amino-5,6,6a,14a-tetrahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-2-methoxycarbonyl-3-methylbenzo(a)naphthacene-7,9,12,14-tetraone SF 2446A1 SF2446A1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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